molecular formula C14H22 B15431759 Bicyclo[8.2.2]tetradeca-1(13),10-diene CAS No. 89507-05-1

Bicyclo[8.2.2]tetradeca-1(13),10-diene

Cat. No.: B15431759
CAS No.: 89507-05-1
M. Wt: 190.32 g/mol
InChI Key: GFEATGVCWOUKCA-UHFFFAOYSA-N
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Description

Bicyclo[8.2.2]tetradeca-1(13),10-diene is a sophisticated bicyclic hydrocarbon of interest in advanced organic synthesis and materials science research. Its bridged [8.2.2] ring system provides a unique, three-dimensional framework that can serve as a precursor or building block for complex molecular architectures. Compounds of this structural class are frequently investigated as dienes in cycloaddition reactions, such as the Diels-Alder reaction, a powerful transformation used to construct polycyclic structures rapidly . In these reactions, the breaking of three pi bonds and the formation of two new sigma bonds and one new pi bond leads to the creation of a new six-membered ring, adding complexity to the molecular scaffold . The physical properties of related bicyclic compounds suggest this diene may possess a density of approximately 0.908 g/cm³ and a boiling point near 297.7°C . Researchers value this compound for mechanistic studies in thermal sigmatropic rearrangements and fragmentation reactions, which are fundamental to understanding reaction pathways in strained ring systems . It is supplied as a high-purity material for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

89507-05-1

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

bicyclo[8.2.2]tetradeca-1(13),10-diene

InChI

InChI=1S/C14H22/c1-2-4-6-8-14-11-9-13(10-12-14)7-5-3-1/h9,12H,1-8,10-11H2

InChI Key

GFEATGVCWOUKCA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC2=CCC(=CC2)CCC1

Origin of Product

United States

Comparison with Similar Compounds

Bicyclo[2.2.2]octadiene Derivatives

  • Structure : Smaller bicyclic systems like bicyclo[2.2.2]octadiene exhibit higher ring strain due to shorter bridges.
  • Reactivity : Palladium-catalyzed reactions with bicyclo[2.2.2]octadiene derivatives yield six-membered cyclic products (e.g., compounds 3b , 3c ) via homo-conjugation, whereas bicyclo[2.2.1]heptadiene derivatives form five-membered products .
  • Comparison : The larger bicyclo[8.2.2] system likely exhibits reduced strain and distinct reactivity, favoring macrocyclic or polymer applications over small-molecule cyclization .

High-Energy Fuel Components

  • Pentacyclo[8.2.1.1⁰.⁰]tetradeca-5,11-diene (heat of combustion: ~11 kcal/mL) and hexacyclo[7.2.1,1³⁷,1⁵¹³.0²⁸.0⁴⁶]tetradec-10-ene are dimerized bicycloheptadienes used as energy-dense fuels .
  • Comparison : Bicyclo[8.2.2]tetradeca-1(13),10-diene may share volumetric energy density traits due to its fused rings, though its synthetic route (e.g., dimerization vs. direct synthesis) and stability under high-temperature conditions require further study.

Pharmaceutical and Biomedical Analogs

  • Bicyclo[3.1.1]heptane (pinane skeleton) and bicyclo[3.2.1]octane are core structures in drug candidates, such as SGLT2 inhibitors (e.g., ZA201203486) and Cathepsin C inhibitors .
  • Bicyclo[3.3.0]octane derivatives serve as orexin receptor antagonists .
  • Comparison : The larger bicyclo[8.2.2] system may offer unique binding pockets for drug design but could face challenges in bioavailability due to increased hydrophobicity and molecular weight.

Natural Product Derivatives

  • 6,9-Epoxybisabola-7(14),10-diene : A halogenated sesquiterpene with a bicyclo[4.3.0] framework, isolated from marine sources. Its dehalogenated analogs (e.g., compounds 3/4 ) retain anti-inflammatory and antimicrobial activity .
  • Bergamotane-sesquiterpenes : Feature bicyclo[3.1.1]heptane moieties with γ-lactone or tetrahydrofuran substituents, demonstrating cytotoxic activity .
  • Comparison : this compound lacks oxygenated functional groups found in natural bicyclic terpenes, limiting its direct biological relevance but highlighting synthetic versatility for functionalization.

Data Tables for Key Comparisons

Table 1. Structural and Thermodynamic Properties

Compound Molecular Formula Bridge System Key Application Heat of Combustion (kcal/mL) Reference
Bicyclo[8.2.2]tetradeca-10,12,13-triene C₁₄H₂₀ [8.2.2] Reference compound N/A
Pentacyclo[8.2.1.1⁰.⁰]tetradeca-5,11-diene C₁₄H₁₈ [8.2.1.1⁰.⁰] High-energy fuel ~11
Bicyclo[2.2.2]octadiene C₈H₁₀ [2.2.2] Catalytic cyclization N/A
Bicyclo[3.1.1]heptane (Pinane) C₁₀H₁₈ [3.1.1] Pharmaceutical scaffolds N/A

Table 2. Reactivity and Functional Group Trends

Compound Key Reactivity Functional Groups Synthetic Utility
This compound Potential for Diels-Alder reactions Diene system Polymer additives, macrocycles
6,9-Epoxybisabola-7(14),10-diene Halogenation/dehalogenation Epoxy, chloro, bromo Marine natural product synthesis
Bicyclo[3.3.0]octane Orexin receptor antagonism Amide, ether CNS drug development

Q & A

Q. How can researchers integrate primary data (e.g., crystallography, spectroscopy) with secondary literature in reviews?

  • Methodology : Use citation management tools (EndNote, Zotero) to organize sources. Synthesize findings in tables comparing structural parameters (bond lengths, angles) across studies .

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